molecular formula C18H17F2NO4 B3012228 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795480-90-8

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3012228
CAS No.: 1795480-90-8
M. Wt: 349.334
InChI Key: KAFNLPNSKWKFNM-UHFFFAOYSA-N
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Description

4-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule characterized by a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yl ether moiety modified with a 2,6-difluorobenzoyl group. The compound’s structural complexity arises from the integration of a fluorinated aromatic system (2,6-difluorobenzoyl) and a heterocyclic piperidine ring, which likely confers unique physicochemical properties such as enhanced metabolic stability or target binding affinity.

Properties

IUPAC Name

4-[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-11-9-13(10-16(22)24-11)25-12-5-7-21(8-6-12)18(23)17-14(19)3-2-4-15(17)20/h2-4,9-10,12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFNLPNSKWKFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a difluorobenzoyl group through an acylation reaction. This intermediate is then reacted with a pyranone derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is utilized in the development of new materials and chemical products, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 4-((1-(2,6-difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (Target) 2,6-Difluorobenzoyl C19H18F2NO4 379.35 Fluorinated aromatic group; moderate polarity due to fluorine atoms.
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one 5-Bromothiophen-2-yl sulfonyl C15H16BrNO5S2 434.33 Bromothiophene-sulfonyl group; higher molecular weight; potential electrophilic sites.
4-({1-[3-(2-Ethoxyphenyl)propanoyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one 3-(2-Ethoxyphenyl)propanoyl C22H27NO5 385.45 Ethoxyphenyl group; increased hydrophobicity; potential π-π stacking interactions.
4-[2-(5-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamido]benzamide Pyrimidinone-acetamido benzamide C14H14N4O3 286.29 Pyrimidinone moiety; distinct scaffold (benzamide vs. pyran-2-one).

Functional Group Impact on Physicochemical Properties

  • Target Compound: The 2,6-difluorobenzoyl group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and modulate solubility compared to non-fluorinated analogs.
  • Bromothiophene-Sulfonyl Analog : The bromine atom and sulfonyl group increase molecular weight and polarity.
  • The propanoyl linker may increase conformational flexibility compared to the rigid benzoyl group in the target compound.

Commercial Availability and Pricing (Where Available)

  • Bromothiophene-Sulfonyl Analog : Priced at $8–$11 per gram (1–25 g scale), reflecting its specialized synthesis involving bromine and sulfonyl groups .
  • Ethoxyphenyl-Propanoyl Analog: No direct pricing data, but similar mid-sized heterocycles typically range between $10–$50 per gram in research quantities .

Research Implications and Limitations

While the target compound’s biological activity remains uncharacterized in the provided evidence, structural comparisons highlight critical design considerations:

  • Fluorine vs. Bromine : Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve target selectivity compared to bromine .
  • Aromatic vs. Aliphatic Substituents : Ethoxyphenyl groups (hydrophobic) vs. difluorobenzoyl (polar) may dictate solubility and pharmacokinetic profiles .
  • Scaffold Flexibility : The pyran-2-one core offers rigidity, whereas benzamide derivatives (e.g., ) provide alternative hydrogen-bonding motifs.

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